N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-thiophenecarboxylic acid with 2-hydroxy-2,2-di(thiophen-2-yl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: A thiophene analog of glycolic acid used in various synthetic preparations.
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Another thiophene derivative with similar structural features.
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxamide functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-14(11-4-1-7-19-11)16-10-15(18,12-5-2-8-20-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNJQQUIIZYZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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